molecular formula C4H6Br2 B12304533 trans-1,4-Dibromo-2-butene-d6

trans-1,4-Dibromo-2-butene-d6

Cat. No.: B12304533
M. Wt: 219.94 g/mol
InChI Key: RMXLHIUHKIVPAB-RMNAQWRBSA-N
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Description

trans-1,4-Dibromo-2-butene-d6: is a deuterated derivative of trans-1,4-Dibromo-2-butene, where the hydrogen atoms are replaced by deuterium. This compound is an organic halide and belongs to the class of dibromides. It has the molecular formula C4D6Br2 and a molecular weight of 219.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dibromo-2-butene-d6 typically involves the bromination of 1,4-butadiene-d6. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Sodium iodide (NaI), potassium hydroxide (KOH)

    Solvents: Acetone, ethanol

    Conditions: Reflux, room temperature

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-1,4-Dibromo-2-butene-d6 involves its ability to undergo various chemical reactions due to the presence of bromine atoms. These reactions can lead to the formation of different products, which can interact with molecular targets in biological systems. The deuterium atoms provide stability and allow for detailed study of reaction pathways .

Comparison with Similar Compounds

  • trans-1,4-Dibromo-2-butene
  • 1,4-Dibromo-2-butene
  • cis-1,4-Dibromo-2-butene

Comparison:

Properties

Molecular Formula

C4H6Br2

Molecular Weight

219.94 g/mol

IUPAC Name

(E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene

InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+/i1D,2D,3D2,4D2

InChI Key

RMXLHIUHKIVPAB-RMNAQWRBSA-N

Isomeric SMILES

[2H]/C(=C(/[2H])\C([2H])([2H])Br)/C([2H])([2H])Br

Canonical SMILES

C(C=CCBr)Br

Origin of Product

United States

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